

# A Comparative Analysis of AH001 with Other Known Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) is rapidly advancing, offering a novel therapeutic modality to address diseases driven by aberrant proteins. This guide provides a comparative analysis of **AH001**, a first-in-class, Al-designed topical protein degrader, with other well-characterized protein degraders, primarily focusing on those targeting the androgen receptor (AR). While detailed quantitative preclinical and clinical data for **AH001** are not yet publicly available, this comparison is based on accessible information and aims to provide a valuable overview for researchers and drug development professionals.

### **Introduction to AH001**

AH001 is a novel small molecule designed by AnHorn Medicines using a generative AI platform. It functions as a protein degrader that selectively targets the androgen receptor (AR), a key driver in androgenetic alopecia (male pattern hair loss). A significant differentiator for AH001 is its topical application, designed to act locally at the disease site, thereby minimizing systemic side effects often associated with oral hormonal inhibitors.[1] The successful completion of a U.S. Phase I clinical trial in 2025 confirmed the safety and tolerability of AH001.[1]

## Comparative Analysis with Other Androgen Receptor Degraders



While **AH001** is in the early stages of clinical development with limited public data, a comparison with more established AR-targeting protein degraders, such as the oral PROTACs (Proteolysis Targeting Chimeras) ARV-110 (Bavdegalutamide) and BMS-986365, can provide context on the current landscape of AR-targeted degradation.

| Feature             | AH001                                                                | ARV-110<br>(Bavdegalutamide)                                              | BMS-986365                                                                             |
|---------------------|----------------------------------------------------------------------|---------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Target              | Androgen Receptor (AR)                                               | Androgen Receptor<br>(AR)                                                 | Androgen Receptor<br>(AR)                                                              |
| Modality            | Targeted Protein<br>Degrader                                         | PROTAC                                                                    | PROTAC                                                                                 |
| Administration      | Topical                                                              | Oral                                                                      | Oral                                                                                   |
| Indication          | Androgenetic Alopecia                                                | Metastatic Castration-<br>Resistant Prostate<br>Cancer (mCRPC)            | Metastatic Castration-<br>Resistant Prostate<br>Cancer (mCRPC)                         |
| Development Stage   | Phase I Completed[1]                                                 | Phase II[2]                                                               | Phase III[3]                                                                           |
| Mechanism           | Selective elimination of AR[1]                                       | Recruits Cereblon E3<br>ligase to ubiquitinate<br>and degrade AR[4]       | Dual mechanism: AR degradation via Cereblon E3 ligase and competitive antagonism[3][5] |
| DC50                | Data not publicly available                                          | <1 nM to ~1.6 nM in<br>various prostate<br>cancer cell lines[6][7]<br>[8] | 10-40 nM[9]                                                                            |
| Dmax                | Data not publicly available                                          | >90% in vivo[10]                                                          | 81-93% (Ymin 7-19%)<br>[9]                                                             |
| Key Differentiators | Al-driven design,<br>topical application for<br>localized effect.[1] | First PROTAC to enter clinical trials[4]                                  | Dual mechanism of action, potent against wild-type and mutant AR[5][11]                |



# Comparison with Other Classes of Protein Degraders

To provide a broader context, it is useful to compare the general mechanisms of different protein degrader classes.

| Degrader Class    | Example(s)                     | Mechanism of Action                                                                                                                                                      | Key Characteristics                                                                                                                               |
|-------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| PROTACs           | ARV-110, BMS-<br>986365, dBET1 | Heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to ubiquitination and proteasomal degradation of the target. | Catalytic in action, can degrade proteins previously considered "undruggable". Often large molecules with potential pharmacokinetic challenges.   |
| Molecular Glues   | Lenalidomide                   | Monovalent small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.                               | Smaller molecules with potentially better drug-like properties. Often discovered serendipitously.                                                 |
| Topical Degraders | AH001                          | Designed for localized delivery to the skin, aiming to degrade target proteins in specific tissues while minimizing systemic exposure.                                   | Offers the potential for improved safety and tolerability by avoiding systemic side effects. Formulation and skin penetration are key challenges. |

## **Experimental Protocols**



The following are detailed methodologies for key experiments cited in the evaluation of protein degraders.

### **Western Blotting for Protein Degradation**

Objective: To quantify the reduction in the level of a target protein following treatment with a degrader.

#### Protocol:

- Cell Culture and Treatment: Plate cells (e.g., prostate cancer cell lines for AR degraders) at an appropriate density and allow them to adhere overnight. Treat the cells with the protein degrader at various concentrations and for different durations.
- Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
- SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Androgen Receptor antibody). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

## **In Vitro Ubiquitination Assay**

Objective: To determine if the protein degrader induces the ubiquitination of the target protein.



#### Protocol:

- Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., Cereblon or VHL), ubiquitin, the target protein, and the protein degrader in an ATP-containing reaction buffer.
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
- Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
- Western Blotting: Analyze the reaction products by western blotting using an antibody specific to the target protein or a tag (if using tagged proteins) to detect the higher molecular weight ubiquitin-conjugated forms of the target protein.

## **Cell Viability Assay**

Objective: To assess the cytotoxic effects of the protein degrader on cells.

#### Protocol:

- Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the protein degrader. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
- Viability Reagent Addition: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue) to each well.
- Incubation and Measurement: Incubate the plate according to the manufacturer's instructions
  to allow for the conversion of the reagent by viable cells. Measure the absorbance or
  fluorescence using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is



inhibited).

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of a PROTAC protein degrader.





Click to download full resolution via product page

Caption: Workflow for evaluating protein degrader efficacy.





Click to download full resolution via product page

Caption: Androgen receptor signaling and points of intervention.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. AnHorn Medicines' Al-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 2. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. urotoday.com [urotoday.com]
- 5. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of BMS-986365, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of AH001 with Other Known Protein Degraders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230206#comparative-analysis-of-ah001-with-other-known-protein-degraders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com